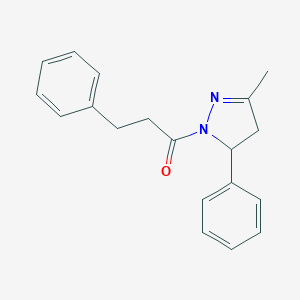
3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, 1-(3-phenylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole.
Wirkmechanismus
The mechanism of action of 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole have been extensively studied in vitro and in vivo. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
The future directions for the research on 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole include the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level.
In conclusion, 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, analgesic, and antipyretic activities make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-phenylpropanoic acid in the presence of a suitable catalyst. The reaction proceeds in the presence of a solvent, such as ethanol or methanol, and under controlled temperature and pressure conditions. The yield of the product depends on the reaction conditions, and the purity can be improved by further purification techniques.
Wissenschaftliche Forschungsanwendungen
3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
Produktname |
3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole |
|---|---|
Molekularformel |
C19H20N2O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C19H20N2O/c1-15-14-18(17-10-6-3-7-11-17)21(20-15)19(22)13-12-16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3 |
InChI-Schlüssel |
RPKXMRBSVLTEJJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)

![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)

![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)